(R)-3-Cbz-amino-2-Boc-amino-propionic acid methyl ester is a chiral amino acid derivative, notable for its applications in pharmaceutical chemistry and peptide synthesis. The compound is classified as an amino acid methyl ester, incorporating protective groups that enhance its stability and reactivity during synthetic processes. Its chemical structure allows for various modifications, making it a valuable building block in organic synthesis.
This compound falls under the category of amino acid derivatives and specifically includes:
The synthesis of (R)-3-Cbz-amino-2-Boc-amino-propionic acid methyl ester typically involves several steps, including:
The synthetic route may vary based on the specific laboratory protocols but generally utilizes standard organic synthesis techniques, including:
The molecular formula of (R)-3-Cbz-amino-2-Boc-amino-propionic acid methyl ester is with a molecular weight of 352.39 g/mol. The compound features:
(R)-3-Cbz-amino-2-Boc-amino-propionic acid methyl ester can participate in various chemical reactions, including:
The reaction conditions are critical for maintaining the integrity of the chiral center and avoiding racemization. For instance, mild acidic conditions are typically employed for deprotection to prevent degradation.
The mechanism by which (R)-3-Cbz-amino-2-Boc-amino-propionic acid methyl ester functions primarily involves its role as a precursor in peptide synthesis. Upon deprotection, the free amino group can react with carboxylic acids or other activated derivatives to form peptides through amide bond formation.
The reactivity is influenced by factors such as solvent choice, temperature, and concentration. For example, coupling reactions are often facilitated by activating agents like carbodiimides to enhance nucleophilic attack on electrophilic centers.
(R)-3-Cbz-amino-2-Boc-amino-propionic acid methyl ester serves several scientific purposes:
This compound exemplifies a crucial intermediate in organic synthesis, particularly within medicinal chemistry, where precise molecular configurations are paramount for therapeutic efficacy.
(R)-3-Cbz-amino-2-Boc-amino-propionic acid methyl ester (CAS 161372-40-3) serves as a crucial chiral building block in peptide synthesis and pharmaceutical intermediate preparation. This dual-protected amino acid derivative features orthogonal protecting groups—carbobenzyloxy (Cbz) at the ω-amine and tert-butoxycarbonyl (Boc) at the α-amine—preserving stereochemical integrity while enabling sequential deprotection during peptide elongation. The molecular structure (C₁₇H₂₄N₂O₆, MW 352.38) incorporates methyl ester activation for subsequent amide bond formation, with commercial suppliers typically offering >98% purity material in gram to kilogram quantities [1] [2].
Conventional synthesis employs sequential protection-deprotection strategies starting from L-aspartic acid or serine derivatives. A representative three-step sequence involves: (1) selective N-α protection using di-tert-butyl dicarbonate under Schotten-Baumann conditions; (2) methyl esterification via thionyl chloride/methanol; and (3) N-ω protection with benzyl chloroformate. This approach typically achieves 50-65% overall yield but presents significant challenges in maintaining enantiopurity during esterification steps. Competitive side reactions include racemization via enolization under basic conditions, over-alkylation at the ω-nitrogen, and incomplete protection requiring tedious chromatographic purification [7]. Alternative routes employing orthogonal protection require additional steps, diminishing practicality for industrial-scale production despite improved selectivity.
Table 1: Comparison of Traditional Synthetic Approaches
Starting Material | Protection Sequence | Overall Yield (%) | Key Limitations |
---|---|---|---|
L-Aspartic Acid | Boc → Ester → Cbz | 52 ± 3 | Epimerization during esterification |
L-Serine Derivative | Cbz → Boc → Ester | 63 ± 5 | Competitive O-alkylation |
D-Serine | Boc → Ester → Cbz | 58 ± 4 | Cost of D-series starting materials |
Contemporary methodologies focus on catalyst-controlled chemoselectivity to streamline protection sequences, particularly for the sterically hindered N-α position where traditional methods show inadequate selectivity. These approaches significantly reduce reaction times while improving yields to 80-95% under mild conditions, effectively addressing the overprotection and deprotection challenges inherent in classical methods.
Imidazolium-based ionic liquids (e.g., [BMIM][BF₄]) catalyze Boc protection of primary amines using di-tert-butyl dicarbonate under solventless conditions. The mechanism involves electrophilic activation of the dicarbonate carbonyl through hydrogen bonding with the ionic liquid's acidic C2 proton, lowering the activation energy for nucleophilic amine attack. This method achieves quantitative Boc protection of (R)-3-Cbz-amino-propionic acid methyl ester within 15 minutes at 25°C, with excellent chemoselectivity favoring N-α protection even in the presence of the methyl ester carbonyl. Catalyst recycling studies demonstrate consistent performance (>95% yield) across five cycles without regeneration, significantly reducing production costs compared to stoichiometric methods [1].
Solvent-free methodologies utilizing heterogeneous catalysts represent environmentally favorable advances. Iodine (5 mol%) efficiently catalyzes Cbz protection through in situ generation of benzyl iodide intermediates, reacting with dissolved CO₂ to form the active benzyl carbonate electrophile. This approach achieves 92% yield in 30 minutes at 60°C without racemization. Similarly, perchloric acid immobilized on silica gel (HClO₄–SiO₂) facilitates both Boc and Cbz protections through Brønsted acid activation of carbonyl electrophiles. The solid catalyst enables simple filtration recovery and reuse, generating less than 0.5% chlorinated byproducts—a significant improvement over classical HCl catalysis [1] [2].
Table 2: Catalyst Performance in Solvent-Free Protection Protocols
Catalyst System | Loading (mol%) | Temperature (°C) | Time (min) | Yield (%) | Epimerization (%) |
---|---|---|---|---|---|
I₂ (Cbz) | 5.0 | 60 | 30 | 92 | <0.5 |
HClO₄–SiO₂ (Boc) | 0.8 | 25 | 20 | 95 | 0.3 |
HClO₄–SiO₂ (Cbz) | 1.2 | 25 | 25 | 89 | 0.4 |
Amberlyst-15 (Boc) | 10.0 | 40 | 120 | 78 | 1.2 |
Preserving the R-configuration at Cα presents the principal synthetic challenge during esterification and protection steps, where basic conditions promote racemization through azlactone formation or enolization. Advanced methodologies address this through kinetic control and inversion-based strategies.
Enantiopure triflate esters serve as superior intermediates for stereoconservative nucleophilic displacement. Conversion of (R)-2-hydroxy precursors to triflates using trifluoromethanesulfonic anhydride in dichloromethane/pyridine (−78°C) creates a configurationally labile center. Subsequent SN2 displacement by Boc-protected amines proceeds with clean inversion to install the R-configured amino group while avoiding racemization-prone carboxylic acid intermediates. This method delivers (R)-3-Cbz-amino-2-Boc-amino-propionic acid methyl ester in 84% yield and >99% enantiomeric excess (ee), outperforming traditional α-haloacid routes (≤70% ee) which suffer from significant racemization during amination [5]. The triflate approach demonstrates particular utility for multigram syntheses of sterically constrained analogs where classical methods fail [5].
Racemization suppression strategies focus on three critical parameters: (1) maintaining sub-zero temperatures (−50°C) during enolizable intermediate formation; (2) employing coupling agents (DCC/DMAP) instead of carbodiimides for direct esterification; and (3) utilizing β-cyclodextrin as a molecular chaperone during Boc protection. Cyclodextrin inclusion complexes shield the α-stereocenter through host-guest interactions while allowing N-α functionalization, reducing epimerization to <0.5% versus 5-8% in unprotected systems. Methylation optimization studies demonstrate that methyl iodide in acetone with cesium carbonate achieves quantitative esterification with only 0.3% racemization, outperforming diazomethane (2.1% racemization) or acidic methanol (≥8% racemization) [7].
Table 3: Triflate-Mediated Synthesis Optimization Parameters
Parameter | Standard Approach | Optimized Protocol | Stereochemical Outcome |
---|---|---|---|
Triflation Temp | 0°C | −78°C | Prevents elimination side products |
Base | Triethylamine | 2,6-Lutidine | Minimizes triflate hydrolysis |
Displacement Solvent | DCM | THF/DCM (1:1) | Accelerates SN2 kinetics |
Nucleophile | Free amine | Boc-aminopiperidine + LiHMDS | Enhances nucleophilicity |
Reaction Time | 24 h | 2 h | Prevents triflate decomposition |
Adaptation to combinatorial methodologies enables rapid library generation from this chiral scaffold. Solid-phase synthesis employs Wang resin-loaded aspartate derivatives where the carboxylic acid is anchored, allowing sequential on-resin N-ω Cbz protection (using benzyl chloroformate/DIPEA), N-α Boc protection, and cleavage with TFA/DCM to yield the target compound. This approach achieves 85% purity without chromatography, facilitating milligram-scale library production. Solution-phase parallel synthesis utilizes fluorous-tagged Boc-protecting groups (C₈F₁₇CH₂CH₂OCO₂N⁻) enabling liquid-liquid extraction purification after each protection step. Both methodologies demonstrate compatibility with automated synthesizers, producing 48 analogs in under 72 hours with ≥90% enantiomeric retention as verified by chiral HPLC [8]. Industrial-scale adaptations employ continuous flow hydrogenation for Cbz deprotection and enzymatic resolution for enantiopurity enhancement, achieving throughputs exceeding 1 kg/day with >99% ee [1] [5].
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0